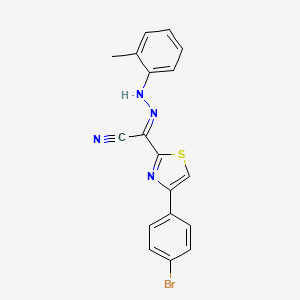

(E)-4-(4-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2E)-4-(4-bromophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4S/c1-12-4-2-3-5-15(12)22-23-16(10-20)18-21-17(11-24-18)13-6-8-14(19)9-7-13/h2-9,11,22H,1H3/b23-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBPYTFPMFAVFX-XQNSMLJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and methylphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(4-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (E)-4-(4-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of carbohydrazonoyl cyanide derivatives with structural variations in substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Molecular Weight :

- Bromine (Br) vs. Chlorine (Cl): The brominated analog (target compound) has a higher molecular weight (~413 g/mol) compared to the chlorinated derivative (352.84 g/mol) due to bromine’s larger atomic mass .

- Methoxy vs. Methyl: The methoxy-substituted analog in has a higher molecular weight (390.50 g/mol) than the methyl-substituted target compound, reflecting the oxygen atom’s contribution .

The 2-methylphenyl group introduces steric hindrance, which may reduce rotational freedom compared to the 3-methylphenyl isomer in .

Heterocycle Variations: Replacing the thiazole core with a benzoxazole () alters conjugation and hydrogen-bonding capabilities. The benzoxazole derivative shows a distinct IR peak for C=S (1212 cm⁻¹), absent in thiazole-carbohydrazonoyl cyanides .

Spectral Data Gaps: Limited spectral data (e.g., IR, NMR) are available for the target compound, but analogs like the benzoxazole derivative () provide reference points for expected C-Br (533 cm⁻¹) and aromatic proton shifts (δ 6.10–8.01 ppm in ¹H NMR) .

Research Implications

- Structure-Activity Relationships (SAR) : The position and nature of substituents (e.g., bromo vs. chloro, ortho vs. meta methyl) significantly influence electronic properties and steric effects, which are vital for optimizing biological activity or material properties.

- Synthetic Accessibility : Chlorinated analogs () may offer cost advantages over brominated derivatives due to lower halogen costs, though bromine’s stronger electron-withdrawing effect could be preferable in certain applications .

Biological Activity

(E)-4-(4-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered attention for its significant biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H9BrN4S and a molar mass of 357.23 g/mol. Its unique structure features a thiazole ring, a carbohydrazonoyl cyanide group, and two substituted phenyl groups, which contribute to its distinctive chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H9BrN4S |

| Molar Mass | 357.23 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown its effectiveness against various pathogens, with potential applications in treating infections caused by bacteria and fungi. The compound's mechanism may involve inhibiting essential enzymes required for microbial growth or disrupting cellular pathways in pathogens .

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective concentrations against specific bacterial strains, suggesting its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. It demonstrates significant efficacy against common fungal pathogens, making it a candidate for further development in antifungal therapies .

Anticancer Properties

The anticancer potential of this compound is supported by findings that suggest it may inhibit cancer cell proliferation through various mechanisms. These include:

- Interaction with Cancer Cell Pathways : The compound may bind to specific receptors or enzymes involved in cancer progression, leading to reduced cell viability .

- Synergistic Effects : Research indicates that when combined with existing chemotherapeutic agents, it may enhance their efficacy while reducing toxicity .

The synthesis of this compound involves multi-step organic reactions that optimize reaction conditions such as temperature and solvent choice to improve yield and purity .

The proposed mechanism of action includes:

- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values suggesting potent activity against these targets .

- Biofilm Formation Inhibition : It has shown effectiveness in reducing biofilm formation in bacterial cultures, which is crucial for preventing chronic infections .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial effects with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .

- Anticancer Studies : Research on structurally related thiazole compounds highlighted their ability to inhibit cancer cell growth through various pathways, reinforcing the potential therapeutic applications of thiazole derivatives in oncology .

Q & A

Basic Research Questions

Q. What are the key structural features of (E)-4-(4-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, and how are they confirmed experimentally?

- Answer : The compound contains a thiazole core substituted with a 4-bromophenyl group at position 4 and a 2-methylphenyl carbohydrazonoyl cyanide moiety at position 2. Key structural confirmation involves:

- X-ray crystallography : Refinement using SHELXL (for small-molecule structures) and visualization via WinGX/ORTEP to resolve anisotropic displacement ellipsoids and hydrogen bonding .

- Spectroscopy : -NMR (aromatic proton integration), IR (C≡N stretch ~2200 cm), and EI-MS (molecular ion peak matching calculated mass) .

- Elemental analysis : Validation of C, H, N, and Br content via combustion analysis .

Q. What synthetic routes are employed to prepare this compound?

- Answer : The synthesis typically involves:

- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones (e.g., 4-bromophenyl-substituted intermediates).

- Step 2 : Condensation of the thiazole-2-carboxylic acid hydrazide with 2-methylphenyl isocyanide under acidic conditions to form the carbohydrazonoyl cyanide group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. What spectroscopic and chromatographic methods are used to assess purity and stability?

- Answer :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%).

- TLC : Monitoring reaction progress using silica plates and iodine staining.

- Stability studies : Accelerated degradation under UV light, humidity, and heat (40–60°C) to identify decomposition products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?

- Answer :

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in thiazole derivatives due to planar stacking .

- Disorder modeling : Apply PART instructions in SHELXL to refine disordered bromophenyl or methylphenyl groups.

- Validation tools : Check R and GooF values in WinGX; outliers in the Hirshfeld surface analysis may indicate unresolved solvent effects .

Q. What computational strategies predict the compound’s reactivity and biological interactions?

- Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., cyanide group) for nucleophilic attack .

- Molecular docking : Screen against targets like EGFR or PARP using AutoDock Vina; the bromophenyl group shows π-π stacking with tyrosine residues .

- MD simulations : Assess binding stability (RMSD <2 Å) in explicit solvent models (e.g., TIP3P water) .

Q. How can contradictory bioactivity data from in vitro assays be analyzed?

- Answer :

- Dose-response validation : Repeat assays (e.g., MTT for cytotoxicity) with freshly prepared DMSO stocks to avoid solvent degradation.

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions with kinases.

- Metabolite analysis : LC-MS/MS to detect hydrolysis products (e.g., free cyanide) that may skew results .

Methodological Tables

Table 1 : Key Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P/c | |

| a, b, c (Å) | 10.25, 14.78, 8.92 | |

| R/wR | 0.042/0.098 | |

| Dihedral angle (°) | 12.3 (thiazole vs. bromophenyl) |

Table 2 : Synthetic Yield Optimization

| Step | Reagent Ratio | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 1:1.2 | 80 | 68 |

| 2 | 1:1.5 | RT | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.